5-((2-Ethoxy-2-oxoethoxy)carbonyl)-1,3,3-trimethyl-2-(2-(5-nitro-1-(2-oxo-2-(2-oxopropoxy)ethyl)-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium iodide
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Overview
Description
N,N,N-triphenylamine , is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . N,N,N-triphenylamine is recognized for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N-triphenylamine can be synthesized through several methods. One common synthetic route involves the reaction of aniline with triphenylchloromethane in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of N,N,N-triphenylamine.
Industrial Production Methods
In industrial settings, the production of N,N,N-triphenylamine often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
N,N,N-triphenylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenylamine oxide.
Reduction: Reduction reactions can convert it to secondary amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions include various substituted triphenylamines, which have applications in organic synthesis and materials science.
Scientific Research Applications
N,N,N-triphenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Research has explored its potential as a fluorescent probe for biological imaging.
Medicine: Studies have investigated its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism by which N,N,N-triphenylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. It can act as an electron donor or acceptor, influencing various biochemical pathways. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Similar in structure but contains a phosphorus atom instead of nitrogen.
Triphenylmethane: Lacks the nitrogen atom and has different chemical properties.
Triphenylborane: Contains a boron atom and exhibits distinct reactivity.
Uniqueness
N,N,N-triphenylamine is unique due to its nitrogen atom, which imparts specific electronic properties and reactivity. This makes it particularly valuable in applications requiring electron-rich compounds.
Properties
CAS No. |
85029-83-0 |
---|---|
Molecular Formula |
C37H36IN3O9 |
Molecular Weight |
793.6 g/mol |
IUPAC Name |
(2-ethoxy-2-oxoethyl) 1,3,3-trimethyl-2-[(E)-2-[5-nitro-1-[2-oxo-2-(2-oxopropoxy)ethyl]-2-phenylindol-3-yl]ethenyl]indol-1-ium-5-carboxylate;iodide |
InChI |
InChI=1S/C37H36N3O9.HI/c1-6-47-34(43)22-49-36(44)25-12-15-31-29(18-25)37(3,4)32(38(31)5)17-14-27-28-19-26(40(45)46)13-16-30(28)39(20-33(42)48-21-23(2)41)35(27)24-10-8-7-9-11-24;/h7-19H,6,20-22H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
RBJZXYZTXWYEKD-UHFFFAOYSA-M |
Isomeric SMILES |
CCOC(=O)COC(=O)C1=CC2=C(C=C1)[N+](=C(C2(C)C)/C=C/C3=C(N(C4=C3C=C(C=C4)[N+](=O)[O-])CC(=O)OCC(=O)C)C5=CC=CC=C5)C.[I-] |
Canonical SMILES |
CCOC(=O)COC(=O)C1=CC2=C(C=C1)[N+](=C(C2(C)C)C=CC3=C(N(C4=C3C=C(C=C4)[N+](=O)[O-])CC(=O)OCC(=O)C)C5=CC=CC=C5)C.[I-] |
Origin of Product |
United States |
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